molecular formula C12H21ClN2OS B1484105 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one CAS No. 2098048-50-9

2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one

Cat. No. B1484105
CAS RN: 2098048-50-9
M. Wt: 276.83 g/mol
InChI Key: KUOXHYFVBLVUAC-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is a chemical compound with a molecular weight of 239.1 . It is a powder at room temperature . The IUPAC name for this compound is 1,4-bis(chloroacetyl)piperazine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical And Chemical Properties Analysis

The compound “this compound” is a powder at room temperature . It has a melting point of 135-138°C .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

A series of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids were designed and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Two compounds from this series demonstrated potent antitubercular properties with minimal cytotoxicity, showcasing the therapeutic potential of such compounds in addressing tuberculosis, a major global health challenge (A. Jallapally et al., 2014).

Antidiabetic Applications

Research on the molecular association between a compound with challenging aqueous solubility and 2-hydroxypropyl-β-cyclodextrin (HPBCD) resulted in an improved solubility complex with potential antidiabetic applications. This study underscores the significance of enhancing drug solubility for therapeutic efficacy, particularly for compounds with poor water solubility but promising biological activities (R. Devine et al., 2020).

Antifungal Activity

Compounds containing the piperazine moiety have been synthesized and tested for their antifungal properties. Notably, a series of optically active antifungal azoles demonstrated significant activity against various fungal strains, including resistant strains of Candida spp., highlighting the therapeutic potential of these compounds in treating fungal infections (R. Upadhayaya et al., 2004).

Catalysis and Synthesis

Piperazine derivatives have also been utilized in catalysis, as demonstrated by the synthesis of magnetic nanoparticles modified with piperazine for use in catalytic reactions. This research illustrates the utility of such compounds in facilitating chemical reactions, potentially offering environmentally friendly and efficient alternatives to traditional catalysts (Monireh Pourghasemi Lati et al., 2018).

Malaria Treatment

The structural motif of piperazine has been explored for its anti-malarial properties, with certain derivatives showing promising activity against malaria. This highlights the ongoing search for new, effective treatments for malaria, a disease that continues to have a significant impact in many parts of the world (W. Cunico et al., 2009).

Safety and Hazards

The compound “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is classified as a danger according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2OS/c1-2-11(13)12(16)15-6-4-14(5-7-15)10-3-8-17-9-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOXHYFVBLVUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2CCSC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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